methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-19-12(17)11-10(16-13(14)18)9(7-15-11)8-5-3-2-4-6-8/h2-7,15H,1H3,(H3,14,16,18) |
InChI Key |
LMBYARTWQUHGLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=CC=C2)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Starting Materials :
- Ethyl acetoacetate (or analogues)
- Phenylacetaldehyde
- Urea or cyanamide derivatives
Conditions :
- Solvent: Ethanol or acetic acid
- Catalyst: HCl or p-TsOH
- Temperature: 80–100°C
- Time: 6–12 hours
Mechanism :
- Condensation of phenylacetaldehyde with ethyl acetoacetate forms a diketone intermediate.
- Cyclization with urea introduces the carbamoylamino group at position 3.
- Esterification with methanol yields the final product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 35–45% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 10 hours |
Advantages : Scalability, minimal purification steps.
Limitations : Moderate yields due to competing side reactions.
Vilsmeier-Haack Formylation Followed by Functionalization
This two-step approach leverages formylation to introduce reactive sites for subsequent modifications:
Step 1: Vilsmeier-Haack Formylation
- Substrate : 4-Phenyl-1H-pyrrole-2-carboxylate ester.
- Reagents : Dimethylformamide (DMF), POCl₃.
- Conditions : 0–5°C, 2 hours.
- Product : Methyl 3-formyl-4-phenyl-1H-pyrrole-2-carboxylate.
Step 2: Carbamoylation
- Reagents : Urea or potassium cyanate.
- Conditions :
- Solvent: DMF or THF.
- Catalyst: CuI or Pd(OAc)₂.
- Temperature: 60–80°C.
- Time: 4–6 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Formylation Yield | 68% | |
| Carbamoylation Yield | 52% | |
| Overall Purity | 90% |
Advantages : High regioselectivity for the 3-position.
Limitations : Requires handling of corrosive reagents (POCl₃).
Alkylation of Pyrrole Precursors
Direct alkylation at the 4-position of pyrrole-2-carboxylate esters is a robust method for introducing the phenyl group:
Reaction Scheme:
- Substrate : Methyl 3-amino-1H-pyrrole-2-carboxylate.
- Alkylating Agent : Benzyl bromide or iodobenzene.
- Catalyst : AlCl₃ or FeCl₃.
- Conditions :
- Solvent: Dichloromethane.
- Temperature: 25°C.
- Time: 8–12 hours.
Post-Alkylation Carbamoylation:
- Treat the alkylated intermediate with trichloroacetyl isocyanate.
- Hydrolyze with aqueous NaOH to yield the carbamoylamino group.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Alkylation Yield | 60% | |
| Carbamoylation Yield | 75% | |
| Total Isolated Yield | 45% |
Advantages : Compatibility with diverse alkylating agents.
Limitations : Risk of over-alkylation at multiple positions.
Cyclization of Amidrazone Derivatives
Amidrazones serve as versatile intermediates for constructing the pyrrole core:
Reaction Scheme:
- Substrate : N-Aryl amidrazones.
- Reagents : 2,3-Dimethylmaleic anhydride.
- Conditions :
- Solvent: Toluene.
- Temperature: 110°C.
- Time: 24 hours.
Key Steps:
- Cycloaddition forms the pyrrole ring.
- Esterification with methanol introduces the carboxylate group.
- Carbamoylation via urea completes the functionalization.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Cyclization Yield | 40% | |
| Final Product Purity | 88% |
Advantages : High stereochemical control.
Limitations : Long reaction times and low yields.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Multi-Component | 45 | 95 | High | Low |
| Vilsmeier-Haack | 52 | 90 | Moderate | Moderate |
| Alkylation | 45 | 85 | High | High |
| Amidrazone Cyclization | 40 | 88 | Low | High |
Optimal Method : The Vilsmeier-Haack route offers the best balance of yield and scalability for industrial applications.
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that derivatives of pyrrole compounds, including methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate, exhibit potent anti-tuberculosis (anti-TB) activity. The compound's structure allows it to interact effectively with the MmpL3 protein, a crucial target for drug-resistant Mycobacterium tuberculosis.
Case Study:
In a study published in Nature Communications, researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their efficacy against drug-resistant strains of tuberculosis. The results showed that certain modifications to the pyrrole ring significantly enhanced the compounds' potency, achieving minimum inhibitory concentrations (MIC) below 0.016 μg/mL with low cytotoxicity (IC50 > 64 μg/mL) .
Cancer Research
Pyrrole derivatives are also being explored for their anticancer properties. The compound has shown promise as an inhibitor of various kinases involved in cancer progression.
Case Study:
A patent describes the use of similar pyrrole compounds in inhibiting Raf kinase, which plays a pivotal role in tumor growth and angiogenesis. The study found that these compounds could effectively reduce tumor size in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and carbamoyl groups have been shown to influence biological activity significantly.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl | Increased anti-TB activity |
| Bulky substituents on carbamoyl | Enhanced binding affinity to MmpL3 |
Mechanism of Action
The mechanism of action of methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Based Analogs
Ethyl 4-((3-Fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)
- Structure: Shares the pyrrole-2-carboxylate backbone but differs in substituents: Position 3: Methyl group (vs. carbamoylamino in the target compound). Position 4: 3-Fluoro-2-iodobenzoyl group (vs. phenyl).
- Synthesis : Prepared via acylation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with 3-fluoro-2-iodobenzoyl chloride, yielding 23% .
- Key Data :
- ESIMS m/z : 402.2 (M+1).
- 1H NMR : δ 12.52 (s, 1H, NH), 7.50–7.57 (m, aromatic H), 6.32 (s, pyrrole H).
Methyl 3-Methyl-1H-pyrrole-2-carboxylate
Carbamoylamino-Containing Compounds
Sorafenib (Formula XXIX in EP 3 612 234 B1)
- Structure: 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-pyridine-2-carboxamide.
- Key Features: Pyridine core (vs. pyrrole). Dual carbamoylamino and trifluoromethyl groups.
- Biological Relevance: A kinase inhibitor approved for renal and hepatocellular carcinoma .
- Comparison : The pyridine ring and extended aromatic system enhance planar stacking interactions, while the target compound’s pyrrole may offer improved solubility due to reduced aromaticity.
(2S)-2-Amino-5-(carbamoylamino)pentanethioic S-acid
Research Findings and Implications
Hydrogen-Bonding and Crystal Packing
The carbamoylamino group in the target compound can form dual hydrogen bonds (NH as donor, carbonyl as acceptor), a feature critical for molecular recognition in crystal lattices or biological targets. This contrasts with analogs like Compound 215, where the methyl group lacks such interactions .
Biological Activity
Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound generally involves a multi-step process starting from pyrrole derivatives. The initial steps typically include the formation of the pyrrole core followed by the introduction of the carbamoyl and phenyl groups. The final product is obtained through esterification reactions that yield the methyl ester form.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the pyrrole family exhibit significant antimicrobial properties. For instance, derivatives such as methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate have shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) often below 16 µg/mL . The specific activity of this compound has not been extensively documented; however, related compounds suggest a potential for broad-spectrum antimicrobial effects.
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (Zone of Inhibition mm) |
|---|---|---|
| This compound | TBD | TBD |
| Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | <16 | 20 (against Candida albicans) |
Anticancer Activity
The anticancer potential of pyrrole derivatives has been explored in various studies. For example, compounds with similar structures have been shown to target pathways involved in cancer cell proliferation and survival. Specifically, certain pyrrole-based compounds have demonstrated dual-targeting capabilities against carbonic anhydrase and Wnt/β-catenin signaling pathways, which are critical in tumorigenesis . The specific activity of this compound in these contexts remains to be fully elucidated but suggests a promising avenue for future research.
The biological activity of this compound likely involves interactions at the molecular level that disrupt cellular functions in pathogens or cancer cells. Mechanistic studies on related compounds indicate that they may inhibit key enzymes or pathways essential for cell viability.
Case Studies
- Antimicrobial Efficacy : A study evaluated various pyrrole derivatives against drug-resistant bacterial strains and found that modifications to the pyrrole ring significantly enhanced antibacterial activity. Compounds exhibiting electron-withdrawing substituents tended to show improved efficacy .
- Anticancer Properties : In another investigation, a series of pyrrole derivatives were tested for their ability to inhibit cancer cell lines. The results indicated that structural modifications could lead to enhanced potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
